molecular formula C24H23N3 B071128 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine CAS No. 195053-92-0

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Cat. No.: B071128
CAS No.: 195053-92-0
M. Wt: 353.5 g/mol
InChI Key: WZPAUNPMGPHBHT-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The trityl group (triphenylmethyl) attached to the imidazole ring provides steric hindrance and stability to the compound

Scientific Research Applications

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is utilized in the design and synthesis of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-acetic acid with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .

Another method involves the reduction of 2-(1-Trityl-1H-imidazol-4-yl)-ethanone using a reducing agent such as sodium borohydride. This method provides an efficient and straightforward route to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Trityl-1H-imidazol-4-yl)ethanol
  • 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
  • 1-(1-Trityl-1H-imidazol-4-yl)ethanone

Uniqueness

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is unique due to its specific structural features, such as the presence of the trityl group and the ethylamine moiety. These features provide distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(1-tritylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPAUNPMGPHBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347148
Record name 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195053-92-0
Record name 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195053-92-0
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Synthesis routes and methods I

Procedure details

The above amide (45.54 g; 0.101 mmol) was dissolved in tetrahydrofuran (1000 mL) and methanol (1200 mL). A solution of sodium hydroxide (20.26 g; 0.507 mol) in water (500 mL) was added. Mixture was stirred for 2 hrs at room temperature and then it was concentrated in vacuo. The residue was separated between chloroform (1200 mL) and water (800 mL). Aqueous layer was extracted with chloroform (3×400 mL). Organic layers were combined and dried over anhydrous magnesium sulfate. Evaporation of the solvent yielded brown oil, which was dried for 3 days in vacuo to give the title product as beige solid.
Name
amide
Quantity
45.54 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of the product from Step A (48.8 g, 109 mmol) in 1L of methanol was added 1M sodium hydroxide solution (325 mL, 325 mmol). Over the course of four days, additional methanol (3 L) and sodium hydroxide solution (325 mL, 325 mmol) were added. The solution was concentrated in vacuo, and partitioned between EtOAc and water. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
Name
product
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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